molecular formula C13H16N2 B13970805 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 38349-07-4

5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

Cat. No.: B13970805
CAS No.: 38349-07-4
M. Wt: 200.28 g/mol
InChI Key: RHOWSXIKPLWSFK-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles It is characterized by a fused ring structure that includes both pyrimidine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2,4-pentanedione in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
  • 5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole-2-carbaldehyde

Uniqueness

This compound is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

38349-07-4

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

InChI

InChI=1S/C13H16N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

RHOWSXIKPLWSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CNCCC3=C2C

Origin of Product

United States

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